5-Chloro-3-p-tolyl-[1,2,4]thiadiazole
Overview
Description
5-Chloro-3-p-tolyl-[1,2,4]thiadiazole is a chemical compound that belongs to the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The presence of the chloro and p-tolyl groups on the thiadiazole ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of appropriate precursors under specific conditions. For instance, the synthesis of 5-aryloxymethylene-2-(2-chlorobenzoylamido)-1,3,4-thiadiazoles involves cyclization catalyzed by glacial acetic acid . Similarly, 3,5-diphenyl-6-(5-p-tolyl-[1,3,4]thiadiazol-2yl)-3,3a,5,6 tetrahydro-2H pyrazolo[3,4-d]thiazoles were synthesized from chalcone derivatives of [1,3,4]thiadiazol-2-yl-thiazolidin-4-one with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . These structural analyses are crucial for understanding the compound's geometry and electronic properties.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including nucleophilic substitution, which is a key step in the synthesis of many thiadiazole derivatives. For instance, the conversion of an intermediate thiol into sulfonyl chloride followed by nucleophilic attack of amines was used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazoles are influenced by their molecular structure. The presence of electronegative atoms like chlorine and the aromatic p-tolyl group can affect the compound's polarity, solubility, and reactivity. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using density functional theory (DFT) calculations, as demonstrated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for the compound's potential applications in various fields, including as materials for non-linear optics (NLO) .
Scientific Research Applications
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Thiadiazoles have been synthesized and tested for their antimicrobial activity .
- Method : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Anticancer Activity
- Field : Medicinal Chemistry
- Application : Thiadiazoles display a broad spectrum of biological activities, including anticancer .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Antioxidant Activity
properties
IUPAC Name |
5-chloro-3-(4-methylphenyl)-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGWDQKQCPUKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-p-tolyl-[1,2,4]thiadiazole |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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